(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Biological Activity
(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11F3O3, with a molecular weight of approximately 288.21 g/mol. The trifluoromethoxy group is significant for enhancing the compound's lipophilicity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives containing trifluoromethoxy groups have shown promising results in inhibiting tumor growth in various cancer models.
- Case Study 1 : A related compound demonstrated an IC50 value of 0.64 μM against multiple myeloma cell lines, indicating significant antiproliferative effects .
- Case Study 2 : Another derivative exhibited potent activity against colon cancer cells with IC50 values in the low nanomolar range, suggesting that modifications in the cyclopropane structure can enhance antitumor efficacy .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds with similar structures have been found to inhibit critical enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Pathways : Research indicates that these compounds may interfere with pathways such as ERK1/2 signaling, which is crucial for cell growth and differentiation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.
Parameter | Value |
---|---|
Solubility | Moderate |
Bioavailability | High |
Metabolism | Hepatic |
Half-life | 6-8 hours |
Toxicity | Low (in vitro studies) |
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the cyclopropane ring and the trifluoromethoxy group influence biological activity.
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9-/m1/s1 |
InChI Key |
IYYOCNQIQCLRHF-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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